5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 3,4-dimethylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.
Substitution: The phenyl and dimethylphenoxy groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazole compounds.
Scientific Research Applications
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of biological processes and as a potential therapeutic agent.
Medicine: Research has indicated its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Benzyl-5-((3,4-dimethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific structural features, such as the presence of both phenyl and dimethylphenoxy groups attached to the oxadiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-9-15(10-13(12)2)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQCUDYGADBARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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